2-O-Methyl-D-glucuronic acid

Description

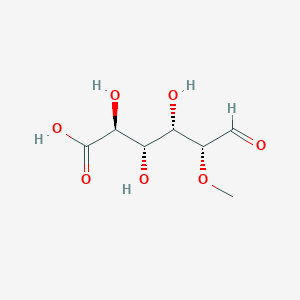

Structure

3D Structure

Properties

CAS No. |

59894-02-9 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-methoxy-6-oxohexanoic acid |

InChI |

InChI=1S/C7H12O7/c1-14-3(2-8)4(9)5(10)6(11)7(12)13/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 |

InChI Key |

HCQISUFWFYMWKK-FSIIMWSLSA-N |

SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Isomeric SMILES |

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

Canonical SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Synonyms |

2-O-methyl-D-glucuronic acid |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Stereochemical Analysis of 2-O-Methyl-D-glucuronic Acid

Topic: Molecular structure and stereochemistry of 2-O-Methyl-D-glucuronic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity[1][2]

2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) is a rare, methylated hexuronic acid derivative primarily distinguished by the methoxy substitution at the C2 position of the pyranose ring. Unlike its ubiquitous isomer, 4-O-methyl-D-glucuronic acid (the predominant side-chain constituent of xylan in hemicellulose), 2-O-Me-GlcA is geographically restricted in nature, found almost exclusively in the sulfated extracellular polysaccharides (EPS) of red microalgae, specifically the genus Porphyridium (e.g., P. cruentum).

For the drug development and carbohydrate chemist, this molecule represents a unique "blocking" unit. The methylation at O-2 prevents canonical glycosidic linkages at this position, altering the hydrodynamic volume and calcium-binding capacity of the parent polysaccharide.

| Feature | 2-O-Methyl-D-glucuronic acid | 4-O-Methyl-D-glucuronic acid |

| Abbreviation | 2-O-Me-GlcA | 4-O-Me-GlcA |

| Primary Source | Red Algae (Porphyridium EPS) | Hardwood/Softwood Xylan |

| Methylation Site | C2-OH | C4-OH |

| Biological Role | Rheological modulator, capsule stability | Xylan side-chain, lignin linkage |

| Stereochemistry | D-Gluco, | D-Gluco, |

Stereochemistry and Conformational Analysis

Absolute Configuration

The core scaffold is D-glucuronic acid . The absolute configuration at the chiral centers is defined as follows:

-

C2: S-configuration (modified by O-methylation).

-

C3: S-configuration.

-

C4: S-configuration.

-

C5: R-configuration.

Ring Conformation

In aqueous solution and within polysaccharide chains, 2-O-Me-GlcA predominantly adopts the

-

Impact of 2-OMe: The methoxy group at C2 introduces a specific steric bulk near the anomeric center (C1). In

-linked residues, this can influence the -

Anomeric Effect: As a free sugar, it mutarotates, existing as an equilibrium mixture of

(axial OH at C1) and

Visualization of Structural Hierarchy

Figure 1: Structural hierarchy and biosynthetic derivation of 2-O-Me-GlcA.

Isolation and Characterization Protocols

Since 2-O-Me-GlcA is not a standard catalog reagent, it is typically isolated from natural sources for analytical standards or research. The following protocol details the extraction from Porphyridium cruentum.

Protocol: Isolation from Porphyridium Exopolysaccharides (EPS)

Objective: Isolate high-purity 2-O-Me-GlcA from algal culture medium.

Reagents:

-

Porphyridium cruentum culture supernatant.[1]

-

Trifluoroacetic acid (TFA) or H₂SO₄ (2 M).

-

Barium Carbonate (BaCO₃).[2]

-

Dowex 1x8 (Formate form) anion exchange resin.

Workflow:

-

EPS Precipitation:

-

Harvest culture medium (centrifuge 10,000 x g, 20 min to remove cells).

-

Add 3 volumes of cold Ethanol (95%) to the supernatant.

-

Precipitate overnight at 4°C. Collect EPS by centrifugation.

-

-

Acid Hydrolysis:

-

Dissolve EPS in 2 M TFA (10 mg/mL).

-

Heat at 100°C for 4–6 hours (sealed tube). Note: Glucuronosyl linkages are acid-resistant; partial hydrolysis often yields aldobiuronic acids. Complete hydrolysis requires harsh conditions that may degrade neutral sugars.

-

Evaporate TFA under a stream of nitrogen or rotary evaporation.

-

-

Neutralization & Cleanup:

-

Resuspend in water.[2] If H₂SO₄ was used, neutralize with BaCO₃, centrifuge to remove BaSO₄ precipitate.

-

-

Anion Exchange Chromatography (Critical Step):

-

Load hydrolysate onto a Dowex 1x8 (formate) column.

-

Wash: Elute neutral sugars (Glucose, Galactose, Xylose) with distilled water.

-

Elution: Apply a linear gradient of Formic Acid (0 M

2 M). -

Separation Logic: 2-O-Me-GlcA elutes after neutral sugars but before unsubstituted GlcA and sulfated fragments due to the masking of the C2-hydroxyl polarity and slight hydrophobic effect of the methyl group.

-

-

Purification:

-

Pool fractions containing uronic acids (detect via carbazole assay).

-

Lyophilize fractions.

-

Analytical Profiling (NMR & MS)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.

Table 1: Characteristic NMR Shifts (D₂O, Ref: TSP/DSS) Note: Values are diagnostic estimates based on substituent effects relative to GlcA.

| Atom Position | Structural Diagnostic Note | ||

| C-1 (Anomeric) | 98.0 - 100.5 | 5.2 - 5.4 | |

| C-2 (Methylated) | 81.5 - 83.0 | 3.4 - 3.6 | Key Identifier: Downfield shift of ~10 ppm vs. unsubstituted GlcA (72 ppm) due to |

| C-3 | 73.0 - 75.0 | 3.6 - 3.8 | Slight upfield shift possible ( |

| C-4 | 71.0 - 72.0 | 3.5 - 3.7 | Unaffected by C2 modification. |

| C-5 | 72.0 - 73.0 | 4.0 - 4.2 | Proximity to carboxylate. |

| C-6 (Carboxyl) | 175.0 - 176.0 | - | Characteristic uronic acid carbonyl. |

| -OCH₃ (Methoxy) | 59.0 - 61.0 | 3.45 (s) | Sharp singlet; confirms methylation. |

Mass Spectrometry (GC-MS Linkage Analysis): For linkage analysis, the molecule is typically reduced to the alditol, permethylated, and analyzed.

-

Target Fragment: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol (if fully methylated).

-

Differentiation: In standard methylation analysis (PMAA), a naturally occurring 2-O-Me-GlcA will appear as a specific partially methylated alditol acetate derivative distinct from 4-O-Me derivatives.

Chemical Synthesis Strategy

While isolation is common, total synthesis is required for large-scale applications. The challenge is selectively methylating O-2 while preserving the oxidation state of C6.

Strategic Pathway:

-

Starting Material: Methyl

-D-glucopyranoside.[2] -

Acetal Protection: Reaction with benzaldehyde dimethyl acetal/H⁺

Methyl 4,6-O-benzylidene- -

Selective Blocking: Selective benzylation or allylation of O-3. This is the yield-limiting step. Often achieved via stannylene acetal intermediates or copper(II) chelation which favors O-3 substitution.

-

Target Methylation: Methylation of the remaining free O-2 using MeI/NaH.

-

Deprotection: Acidic hydrolysis of the benzylidene acetal.

-

Oxidation: Selective oxidation of the primary alcohol (C6) to the carboxylic acid using TEMPO/BAIB or Pt/O₂.

-

Final Deprotection: Hydrogenolysis (Pd/C) to remove benzyl groups (if used at O-3).

Biological Significance & Applications[3]

Algal Cell Wall Mechanics

In Porphyridium, 2-O-Me-GlcA is often part of a complex sulfated polysaccharide. The methylation at C2 serves a crucial rheological function:

-

Inhibition of Junction Zones: Unlike unsubstituted uronic acids which can form "egg-box" junctions with Ca²⁺, the 2-OMe group sterically hinders tight chain packing and coordination. This results in a flexible, highly viscous mucilage rather than a rigid gel, essential for the alga's hydration shell.

Analytical Standards

2-O-Me-GlcA serves as a critical negative control in glycosidic linkage analysis when distinguishing between natural methylation patterns and artifacts of incomplete permethylation protocols in the lab.

Experimental Workflow Visualization

Figure 2: Isolation and identification workflow for 2-O-Me-GlcA.

References

-

Kieras, J. H., Kieras, F. J., & Bowen, D. V. (1976).[4] 2-O-Methyl-D-glucuronic acid, a new hexuronic acid of biological origin.[5][4][6] Biochemical Journal. Link

-

Geresh, S., & Arad, S. (1991). The extracellular polysaccharides of the red microalgae: chemistry and rheology. Bioresource Technology. Link

-

Pettolino, F. A., et al. (2012). Comprehensive Glycosidic Linkage Analysis of Polysaccharides. Nature Protocols. Link

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance. Link

Sources

- 1. jabonline.in [jabonline.in]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Microbial Blueprint: Biosynthetic Pathways of 2-O-Methyl-D-glucuronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Craft of Microbial Glycan Modification

In the intricate world of microbial biochemistry, the structural diversity of cell surface polysaccharides is a testament to the evolutionary pressures that shape host-microbe interactions, environmental adaptation, and pathogenesis. Among the myriad modifications that adorn these complex glycans, O-methylation stands out as a subtle yet profound alteration that can dramatically influence the physicochemical properties and biological functions of these molecules. This guide delves into the biosynthetic pathways of a specific, yet significant, methylated sugar: 2-O-Methyl-D-glucuronic acid. While the complete pathway for this particular modification in microorganisms is an active area of research, this document synthesizes current knowledge on the biosynthesis of its precursor, draws parallels from well-characterized analogous systems of sugar methylation in bacteria, and provides robust experimental frameworks for its investigation. For the researcher, scientist, or drug development professional, understanding these pathways offers a gateway to new antimicrobial strategies, the engineering of novel biopolymers, and a deeper appreciation of microbial physiology.

Part 1: The Foundation - Biosynthesis of the D-Glucuronic Acid Precursor

The journey to 2-O-Methyl-D-glucuronic acid begins with the synthesis of its unmethylated precursor, D-glucuronic acid. This pathway is highly conserved across many microbial species and is a critical branch point in carbohydrate metabolism, feeding into the production of various essential exopolysaccharides (EPS), capsules, and lipopolysaccharides (LPS)[1]. The primary activated form for enzymatic manipulation is UDP-D-glucuronic acid.

The synthesis originates from glucose-6-phosphate, a central metabolite derived from glycolysis. The pathway proceeds through a series of enzymatic steps:

-

Isomerization: Glucose-6-phosphate is converted to glucose-1-phosphate by the enzyme phosphoglucomutase.

-

Activation: UDP-glucose pyrophosphorylase (UGP) then catalyzes the reaction of glucose-1-phosphate with UTP (uridine triphosphate) to produce UDP-glucose, a key activated sugar nucleotide[2].

-

Oxidation: The final and committing step is the two-fold NAD+-dependent oxidation of the C6 primary alcohol of the glucose moiety in UDP-glucose to a carboxylic acid. This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH), yielding UDP-D-glucuronic acid[2].

This activated precursor, UDP-D-glucuronic acid, is now poised for incorporation into growing polysaccharide chains by various glycosyltransferases or for further modification, such as the 2-O-methylation that is the focus of this guide.

Caption: Biosynthetic pathway of UDP-D-glucuronic acid from glucose-6-phosphate.

Part 2: The Critical Modification - The 2-O-Methylation Step

While a specific O-methyltransferase for the 2-position of D-glucuronic acid in microorganisms has yet to be fully characterized, the principles of such a reaction are well-understood from analogous systems. The methylation of sugars in bacteria is a post-glycosylational modification, occurring after the sugar is incorporated into a larger structure, or at the level of the nucleotide sugar donor. This process is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

A Case Study: 2-O-Methylation of Fucose in Rhizobium etli

A compelling model for understanding 2-O-methylation can be found in the symbiotic nitrogen-fixing bacterium Rhizobium etli. The O-antigen of its lipopolysaccharide (LPS) contains 2-O-methylated fucose residues, and this modification is crucial for an effective symbiotic relationship with its host plant, Phaseolus vulgaris[3].

-

The Enzyme: The 2-O-methylation of internal fucose residues in R. etli is catalyzed by the methyltransferase domain of a bifunctional protein encoded by the gene wreM[3].

-

The Methyl Donor: This enzyme utilizes S-adenosyl-L-methionine (SAM) as the source of the methyl group.

-

Significance: The degree of 2-O-methylation increases in response to host plant exudates, and mutants lacking this modification show delayed nodule development, highlighting its importance in host-microbe communication[3][4].

Proposed Pathway for 2-O-Methyl-D-Glucuronic Acid Biosynthesis

Based on the R. etli model and the well-established biochemistry of methyltransferases, we can propose a putative pathway for the biosynthesis of 2-O-Methyl-D-glucuronic acid in microorganisms. This pathway likely involves a specific SAM-dependent O-methyltransferase that recognizes D-glucuronic acid as a substrate, either as a nucleotide sugar (UDP-D-glucuronic acid) or, more commonly, after its incorporation into a polysaccharide chain.

Caption: Proposed pathway for the synthesis of 2-O-Methyl-D-glucuronic acid residues.

Part 3: Physiological Roles of 2-O-Methylated Glycans in Microorganisms

The presence of methylated sugars on the microbial cell surface is not a trivial decoration. These modifications play crucial roles in:

-

Host-Microbe Interactions: As seen in Rhizobium etli, the 2-O-methylation of fucose is critical for establishing a successful symbiosis[3]. This suggests that such modifications can act as recognition signals or protect the bacterium from host defenses.

-

Immune System Modulation: Methylation can alter the immunogenicity of microbial surface molecules. For instance, 2'-O-methylation in bacterial tRNA has been shown to inhibit the activation of innate immune responses through Toll-like receptors (TLRs)[5]. This suggests that O-methylation of cell wall components could serve as a mechanism for immune evasion.

-

Structural Integrity and Environmental Resistance: Methylation can impart hydrophobicity to polysaccharides, potentially influencing the hydration state of the cell surface and affecting biofilm formation or resistance to desiccation. Methylated glycans are known to be important constituents of bacterial lipopolysaccharides, which are critical for the resistance of Gram-negative bacteria to antibiotics[6][7].

Part 4: Experimental Methodologies for Characterization

For researchers aiming to identify and characterize the biosynthetic pathway of 2-O-Methyl-D-glucuronic acid in a microorganism of interest, a multi-faceted approach is required.

Workflow for Pathway Elucidation

Caption: A workflow for the elucidation of a microbial 2-O-methylation pathway.

Detailed Experimental Protocols

1. Identification of Putative Methyltransferase Genes (Bioinformatics)

-

Rationale: SAM-dependent methyltransferases often contain conserved sequence motifs. Searching the genome of the target microorganism for homologs of known sugar methyltransferases (like the one from wreM in Rhizobium or ThnM1 from Nocardia) can identify candidate genes[3][8].

-

Protocol:

-

Obtain the whole-genome sequence of the microorganism.

-

Use BLASTp or similar protein homology search tools.

-

Use the amino acid sequences of characterized sugar O-methyltransferases as queries.

-

Analyze the genomic context of the identified hits. Genes involved in the same pathway are often clustered together in bacterial genomes. Look for co-localization with glycosyltransferases or other sugar-modifying enzymes.

-

2. Functional Characterization via Gene Knockout

-

Rationale: Deleting the candidate methyltransferase gene should result in the absence of the 2-O-methyl group on the D-glucuronic acid residue of the target polysaccharide.

-

Protocol:

-

Design and construct a gene deletion cassette using standard molecular biology techniques (e.g., homologous recombination).

-

Transform the microorganism with the deletion cassette and select for successful recombinants.

-

Verify the gene deletion by PCR and/or Southern blotting.

-

Isolate the polysaccharide of interest from both the wild-type and mutant strains.

-

Analyze the composition of the polysaccharide using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization to look for the disappearance of the 2-O-methyl-D-glucuronic acid peak.

-

Use Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis to confirm the loss of the methyl group at the C2 position[9][10].

-

3. In Vitro Enzyme Assay

-

Rationale: To definitively prove the function of the candidate enzyme, its activity must be reconstituted in vitro.

-

Protocol:

-

Clone the candidate methyltransferase gene into an expression vector (e.g., pET series for E. coli expression).

-

Express the recombinant protein in a suitable host and purify it using affinity chromatography (e.g., His-tag).

-

Set up an enzyme reaction mixture containing:

-

Purified enzyme

-

A suitable buffer

-

The methyl donor: S-adenosyl-L-methionine (SAM)

-

The acceptor substrate (e.g., UDP-D-glucuronic acid or a synthetic oligosaccharide containing a D-glucuronic acid residue).

-

-

Incubate the reaction at an optimal temperature.

-

Monitor the reaction by detecting the formation of the methylated product (e.g., using HPLC, LC-MS) or the co-product S-adenosyl-L-homocysteine (SAH)[9].

-

Data Presentation: Comparative Analysis of Wild-Type vs. Mutant

| Feature | Wild-Type Strain | ΔmtfA (putative methyltransferase) Mutant | Expected Outcome |

| Gene Presence | mtfA present | mtfA deleted | Confirmation of knockout |

| Polysaccharide Composition (GC-MS) | Peak for 2-O-Me-GlcA present | Peak for 2-O-Me-GlcA absent | Identification of gene function |

| NMR Spectroscopy (¹H-NMR) | Signal corresponding to -OCH₃ group at ~3.4-3.6 ppm | Absence of the specific -OCH₃ signal | Structural confirmation of methylation loss |

| Biological Function (e.g., Symbiosis) | Normal nodulation | Delayed or impaired nodulation | Linking chemical structure to biological role |

Conclusion and Future Outlook

The biosynthesis of 2-O-Methyl-D-glucuronic acid represents a fascinating yet underexplored area of microbial glycobiology. While the foundational pathway for its precursor, D-glucuronic acid, is well-established, the specific enzymes responsible for the final 2-O-methylation step in most microorganisms remain to be discovered and characterized. The case of 2-O-methylfucose synthesis in Rhizobium etli provides a powerful roadmap for future investigations. By combining bioinformatics, genetic engineering, and biochemical analysis, researchers can illuminate these pathways. Such knowledge is not merely academic; it holds the potential to unlock new therapeutic targets, develop novel biomaterials, and provide a more nuanced understanding of the chemical language spoken at the interface between microbes and their environments.

References

-

Jöckel, S., et al. (2012). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. PMC. Available at: [Link]

-

Jin, Y., et al. (2007). Methylation – an uncommon modification of glycans. PMC. Available at: [Link]

-

Lombó, F., et al. (2000). Biosynthesis of the Aureolic Acid Antibiotic Mithramycin. Angewandte Chemie International Edition. Available at: [Link]

-

Kelly, C., et al. (2024). More than one way to add a sugar into bacterial polysaccharides. PNAS. Available at: [Link]

-

Shrestha, B., et al. (2022). Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. PMC. Available at: [Link]

-

Bååth, J. A., et al. (2023). Glucuronoyl esterases – enzymes to decouple lignin and carbohydrates and enable better utilization of renewable plant biomass. Essays in Biochemistry. Available at: [Link]

-

Kuivanen, J., et al. (2017). Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway. PMC. Available at: [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS. Available at: [Link]

-

Sun, J., et al. (2021). Engineering Saccharomyces cerevisiae for targeted hydrolysis and fermentation of glucuronoxylan through CRISPR/Cas9 genome editing. Chalmers Research. Available at: [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PMC. Available at: [Link]

-

Noel, K. D., et al. (2000). 2-O-Methylation of Fucosyl Residues of a Rhizobial Lipopolysaccharide Is Increased in Response to Host Exudate and Is Eliminated in a Symbiotically Defective Mutant. PMC. Available at: [Link]

-

Ben-Shem, A., et al. (2011). Characterization of two homologous 2′-O-methyltransferases showing different specificities for their tRNA substrates. PMC. Available at: [Link]

-

Kuivanen, J., et al. (2017). Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway. PubMed. Available at: [Link]

-

Olsthoorn, M. M. A., et al. (2000). Genetic Basis for Rhizobium etli CE3 O-Antigen O-Methylated Residues That Vary According to Growth Conditions. PMC. Available at: [Link]

-

Kulkarni, S. (2020). Sugars designed to disrupt bacterial cell wall biosynthesis. Chemistry World. Available at: [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS. Available at: [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). β-Glucuronidase at the Microbiota—Host Interface: Dual Regulatory Roles and Precision Modulation by Natural Products. MDPI. Available at: [Link]

-

Kieras, J. H., et al. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin. PubMed. Available at: [Link]

-

Nothaft, H., & Szymanski, C. M. (2013). Biosynthesis of Bacterial Polysaccharides. ResearchGate. Available at: [Link]

-

Pérez-Mendoza, D., et al. (2022). The Role of Two Linear β-Glucans Activated by c-di-GMP in Rhizobium etli CFN42. MDPI. Available at: [Link]

-

Schmid, J., et al. (2015). Bacterial exopolysaccharides: biosynthesis pathways and engineering strategies. Frontiers in Microbiology. Available at: [Link]

-

Glick, B. R. (2023). Enhancing Rhizobium–Legume Symbiosis and Reducing Nitrogen Fertilizer Use Are Potential Options for Mitigating Climate Change. MDPI. Available at: [Link]

-

Ly, L. K. (2022). Characterization of glucocorticoid metabolism by microbial steroid-17,20-desmolase. University of Illinois at Urbana-Champaign. Available at: [Link]

Sources

- 1. Frontiers | Bacterial exopolysaccharides: biosynthesis pathways and engineering strategies [frontiersin.org]

- 2. Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Basis for Rhizobium etli CE3 O-Antigen O-Methylated Residues That Vary According to Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-O-Methylation of Fucosyl Residues of a Rhizobial Lipopolysaccharide Is Increased in Response to Host Exudate and Is Eliminated in a Symbiotically Defective Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylation – an uncommon modification of glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Structural Elucidation and Linkage Analysis of 2-O-Methyl-D-Glucuronic Acid

The following technical guide is structured to address the specific analytical and biochemical challenges associated with 2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) . Unlike its ubiquitous isomer 4-O-Methyl-D-glucuronic acid (found in xylan), 2-O-Me-GlcA is a specialized residue found in red algal sulfated polysaccharides (Porphyridium), specific bacterial exopolysaccharides (Rhizobium, Pseudomonas), and rare plant gums.

Executive Summary

The precise characterization of methylated uronic acids is a bottleneck in carbohydrate structural analysis. While 4-O-methyl-D-glucuronic acid is the dominant substituent in lignocellulosic xylan, 2-O-methyl-D-glucuronic acid (2-O-Me-GlcA) represents a distinct structural motif often associated with extremophilic adaptation, algal cell wall integrity, and bacterial host-symbiont recognition.

This guide details the specific glycosidic linkage patterns of 2-O-Me-GlcA and provides a self-validating analytical workflow to distinguish it from its isomers using Carboxyl-Reduction Methylation Analysis (CR-PMAA) and 2D-NMR.

Part 1: Structural Biochemistry & Occurrence

The biological function of 2-O-methylation on glucuronic acid is primarily protective and structural . The methyl group at C-2 creates steric hindrance that blocks the action of standard

Natural Occurrence & Linkage Patterns

Unlike the standard xylan substitution (where GlcA is attached to the backbone), 2-O-Me-GlcA often appears in the backbone or as a specific terminal cap in marine and microbial polysaccharides.

| Source Organism | Polysaccharide Type | Linkage Pattern | Structural Role |

| Porphyridium cruentum (Red Algae) | Sulfated Extracellular Polysaccharide | Terminal | Viscosity & Desiccation resistance |

| Rhizobium meliloti | Acidic Exopolysaccharide (EPS) | Symbiotic signaling (Nodulation) | |

| Mesona chinensis | Plant Gum (Hsian-tsao) | Terminal | Gelation properties |

| Pseudomonas aeruginosa | Lipopolysaccharide (O-Antigen) | Various (Strain dependent) | Host immune evasion |

The Isomer Challenge

In standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows, 2-O-Me-GlcA is easily confused with 3-O-Me or 4-O-Me isomers unless specific reduction protocols are employed. The position of the methyl group dictates the fragmentation pattern of the alditol acetate derivative.

Part 2: Analytical Workflow (CR-PMAA)

The Core Challenge: Uronic acids do not analyze well in standard methylation analysis because the carboxyl group prevents the formation of volatile alditol acetates.

The Solution: Carboxyl Reduction (CR). You must reduce the GlcA to Glucose (Glc) before hydrolysis. To distinguish this "new" Glucose from original Glucose in the sample, we use Sodium Borodeuteride (NaBD

Protocol: Carboxyl-Reduction Methylation Analysis

This protocol is the gold standard for locating 2-O-Me-GlcA linkages.

Phase 1: Carboxyl Reduction (The "Tagging" Step)

-

Activation: Dissolve 2 mg of polysaccharide in H

O. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups of GlcA. -

Reduction: Add NaBD

(Sodium Borodeuteride).-

Mechanism:[1] The carboxyl group (-COOH) is reduced to a primary alcohol (-CD

OH). -

Result: 2-O-Me-GlcA converts to 2-O-Me-Glucose-6,6-d

. -

Note: Native Glucose remains unlabeled.

-

Phase 2: Methylation (PMAA)

-

Permethylation: Treat the reduced polymer with CH

I in DMSO/NaOH (Ciucanu method). All free hydroxyls are converted to methoxyls. -

Hydrolysis: 2M TFA at 120°C for 2 hours. Breaks glycosidic bonds.

-

Reduction: Reduce the aldehyde at C-1 using NaBD

(introduces a deuterium at C-1). -

Acetylation: Acetic anhydride/Pyridine. Caps the positions that were originally involved in glycosidic linkages.

Phase 3: GC-MS Identification

In the mass spectrum, you look for the specific fragmentation of 1,5-di-O-acetyl-2-O-methyl-6,6-dideuteroglucitol .

-

Key Diagnostic Ion: The presence of the methyl group at C-2 prevents the cleavage between C1 and C2 that is typical in other derivatives.

-

Mass Shift: The C-6 fragment will show a +2 Da shift (from the deuterium tag), confirming it was originally a uronic acid.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree and chemical transformation required to positively identify 2-O-Me-GlcA.

Caption: Workflow for distinguishing 2-O-Me-GlcA via Carboxyl-Reduction and Deuterium Labeling.

Part 4: NMR Characterization (Self-Validation)

While GC-MS provides linkage data, NMR provides stereochemical configuration (

1H-NMR Signals

-

O-Methyl Protons: A sharp singlet signal at 3.40 – 3.55 ppm .

-

Anomeric Proton (H-1):

-

-linkage: ~5.2 - 5.4 ppm (J

-

-linkage: ~4.5 - 4.8 ppm (J

-

-linkage: ~5.2 - 5.4 ppm (J

13C-NMR & HSQC

The Alpha-Effect of methylation is the critical validator.

-

C-2 Shift: Methylation at O-2 causes a significant downfield shift of the C-2 carbon signal by +8 to +10 ppm compared to non-methylated GlcA.

-

Standard GlcA C-2: ~72 ppm.

-

2-O-Me-GlcA C-2:~80 - 83 ppm .

-

-

C-6 (Carboxyl): Signals at ~175 ppm confirm the uronic acid status.

HMBC (Heteronuclear Multiple Bond Correlation)

To prove the linkage pattern definitively:

-

Look for a correlation peak between the O-methyl protons and the C-2 carbon of the GlcA ring.

-

Look for cross-peaks between H-1 of GlcA and the C-X of the aglycone (e.g., C-3 of Galactose in Porphyridium).

Part 5: Biological Implications in Drug Development

Understanding 2-O-Me-GlcA is critical for developing carbohydrate-based therapeutics:

-

Lytic Resistance: The 2-O-methyl group sterically hinders lysosomal enzymes. Drugs conjugated to 2-O-Me-GlcA motifs may have extended half-lives in plasma compared to standard glucuronides.

-

Immunogenicity: In bacterial vaccines (e.g., against Pseudomonas), the specific methylation pattern is often the antigenic determinant. Synthetic vaccines must replicate the 2-O-Me motif precisely to elicit the correct antibody response.

-

Biofuel Processing: Biomass containing 2-O-Me-GlcA (like certain algal feedstocks) requires specific accessory enzymes (glucuronoyl esterases or specific

-glucuronidases) for complete saccharification, as standard commercial cocktails often fail to cleave these hindered residues.

References

-

Kieras, J. H., et al. (1976). "2-O-Methyl-D-glucuronic acid, a new hexuronic acid of biological origin."[2][3][4] Biochemical Journal. (Identified in Porphyridium cruentum).[2][3][5][6]

-

Pettolino, F. A., et al. (2012). "Methods for the analysis of cell wall polymers." Biomass Conversion. (Comprehensive protocols for PMAA and Carboxyl Reduction).

-

Heiss, C., et al. (2009). "Glycosyl linkage analysis of uronic acid-containing polysaccharides." Carbohydrate Research. (Detailed methodology for distinguishing uronic acid isomers).

-

Fraysse, N., et al. (2003). "Surface polysaccharide involvement in establishing the rhizobium–legume symbiosis." European Journal of Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. porphyridium cruentum extract, 223751-77-7 [thegoodscentscompany.com]

- 6. Structural studies on the extracellular polysaccharide of the red alga, Porhyridium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hydrolysis Strategies for Polysaccharides Containing 2-O-Methyl-D-glucuronic Acid

The following Application Note and Protocol guide is designed for researchers working with complex polysaccharides containing 2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) . This specific uronic acid derivative is notably found in the extracellular polysaccharides of red algae (e.g., Porphyridium cruentum) and certain bacterial exopolysaccharides, distinct from the more common 4-O-methyl derivative found in terrestrial plant xylans.

Executive Summary & Strategic Analysis

The Challenge: The quantitative release of 2-O-Methyl-D-glucuronic acid from polysaccharide backbones is notoriously difficult. Unlike neutral sugars, the glycosidic bond of uronic acids is stabilized by the electron-withdrawing carboxyl group at C5. This effect is exacerbated by the 2-O-methyl substitution, which may sterically or electronically influence hydrolysis kinetics depending on the specific linkage (often

The "Aldobiouronic Acid Trap": Standard acid hydrolysis (e.g., Saeman hydrolysis using H₂SO₄) typically fails to cleave the bond between the uronic acid and the adjacent sugar. Instead of free monomers, the process yields aldobiouronic acids (dimers like 2-O-Me-GlcA-Gal or 2-O-Me-GlcA-Glc).

The Solution: To achieve accurate quantification, researchers must bypass the stability of the glycosidic bond. This guide presents two primary protocols:

-

Acid Methanolysis: The preferred method for uronic acids. It stabilizes the released sugars as methyl glycosides, preventing decarboxylation and degradation.

-

TFA Hydrolysis (with correction): A rapid method suitable for neutral sugars but requiring correction factors or post-hydrolysis enzymatic treatment for 2-O-Me-GlcA.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the decision matrix and the chemical pathway avoiding the "Aldobiouronic Acid Trap."

Caption: Decision matrix for hydrolyzing resistant 2-O-Methyl-D-glucuronic acid linkages. Methanolysis is preferred to avoid aldobiouronic acid formation.

Protocol A: Acid Methanolysis (The Gold Standard)

Purpose: This method depolymerizes polysaccharides using anhydrous HCl in methanol. It converts sugars into stable methyl glycosides (methyl ester/methyl glycoside form for uronic acids), preventing the degradation common in aqueous acid.

Best For: Accurate quantification of 2-O-Me-GlcA and total uronic acid content via GC-MS.

Materials Reagents[1][2][3][4][5][6][7][8][9]

-

Anhydrous Methanol: HPLC grade, <0.01% water.

-

Acetyl Chloride: Reagent grade (used to generate HCl in situ).

-

Internal Standard: myo-Inositol or Sorbitol (1 mg/mL in methanol).

-

Derivatization Reagents: HMDS (Hexamethyldisilazane) and TMCS (Trimethylchlorosilane) in Pyridine.

-

Nitrogen Gas: For drying.[1]

Step-by-Step Methodology

-

Reagent Preparation (1M HCl in MeOH):

-

Caution: Exothermic reaction. Perform in a fume hood.

-

Slowly add 350 µL of Acetyl Chloride dropwise into 4.65 mL of anhydrous Methanol on ice.

-

Allow to stand for 5 minutes. Use fresh.

-

-

Sample Preparation:

-

Weigh 1–2 mg of dry polysaccharide into a screw-cap glass vial (Teflon-lined cap).

-

Add 20 µL of Internal Standard solution.

-

Vacuum dry the sample to ensure zero moisture (moisture inhibits methanolysis).

-

-

Methanolysis Reaction:

-

Add 0.5 mL of the prepared 1M HCl/MeOH reagent to the dried sample.

-

Flush the vial with Nitrogen gas and seal tightly.

-

Incubate at 80°C for 16 hours in a heating block.

-

Note: 2-O-Me-GlcA linkages are resistant; 16 hours is critical. Shorter times (4h) may release only neutral sugars.

-

-

Neutralization & Drying:

-

Cool the vial to room temperature.

-

Add 100 µL of Pyridine to neutralize the HCl.

-

Evaporate to dryness under a stream of Nitrogen at 40°C.

-

-

Derivatization (TMS Silylation):

-

To the dried residue, add 150 µL of Pyridine , 150 µL of HMDS , and 70 µL of TMCS .

-

Vortex vigorously and incubate at room temperature for 30 minutes .

-

Centrifuge (3000 x g, 2 min) to pellet the ammonium chloride precipitate.

-

Transfer the clear supernatant to a GC vial insert.

-

-

GC-MS Analysis:

-

Inject 1 µL (Split mode 1:20).

-

Column: DB-1 or HP-5ms capillary column.

-

Identification: 2-O-Me-GlcA will appear as multiple peaks (alpha/beta pyranosides and furanosides). Sum the areas of all isomers relative to the internal standard.

-

Protocol B: Combined Methanolysis-TFA Hydrolysis

Purpose: If analysis via HPAEC-PAD (Dionex) is required, methyl glycosides must be converted back to free sugars. This "Two-Stage" method ensures release (methanolysis) followed by de-protection (TFA).

Best For: HPAEC-PAD analysis where free monosaccharides are required.

Step-by-Step Methodology

-

Primary Methanolysis:

-

Perform Steps 1–3 of Protocol A (1M HCl/MeOH, 80°C, 16h).

-

Evaporate the reagent to dryness under Nitrogen.

-

-

TFA Hydrolysis:

-

Add 1 mL of 2M Trifluoroacetic Acid (TFA) to the dried methanolysate.

-

Seal and incubate at 121°C for 1 hour .

-

Mechanism:[1][2] This step hydrolyzes the methyl glycosides generated in step 1 back into free monosaccharides. The harsh initial cleavage of the polymer was already accomplished by methanolysis, so this step is just "cleaning up" the methyl groups.

-

-

Sample Cleanup:

-

Evaporate TFA to dryness under Nitrogen (TFA is volatile).

-

Re-dissolve in Milli-Q water (e.g., 1 mL).

-

Filter through a 0.22 µm membrane.

-

-

HPAEC-PAD Analysis:

-

Column: CarboPac PA1 or PA20.

-

Eluent: Sodium Acetate gradient in 100 mM NaOH.

-

Note: 2-O-Me-GlcA elutes later than non-methylated GlcA due to hydrophobicity.

-

Comparative Data: Hydrolysis Efficiency

The following table summarizes the expected recovery rates of uronic acids using different protocols.

| Parameter | 2M TFA Hydrolysis (Direct) | Saeman Hydrolysis (H₂SO₄) | Acid Methanolysis (Protocol A) |

| Neutral Sugar Recovery | Good (90-95%) | Moderate (degradation risk) | Excellent (95%+) |

| 2-O-Me-GlcA Recovery | Poor (<40%) | Very Poor (<20%) | High (>90%) |

| Main Artifact | Aldobiouronic Acids (Dimers) | Degraded furans / Dimers | Methyl Glycosides (Stable) |

| Decarboxylation Risk | Moderate | High | Low |

| Recommended Use | Rapid screening of neutral sugars | Cellulose-rich samples | Quantification of Uronic Acids |

References

-

De Ruiter, G. A., et al. (1992). Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods. Analytical Biochemistry, 207(1), 176-185.[3] Link

-

Kieras, J. H., et al. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin.[4] Biochemical Journal, 155(1), 181–185. Link

-

Chong, S. L., et al. (2013). Quantitation of 4-O-methylglucuronic acid from plant cell walls.[5][6] Carbohydrate Polymers, 91(2), 626-630.[6] Link

-

Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal, 11(4), 216-219. Link

Sources

- 1. scispace.com [scispace.com]

- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 3. Kinetics of the hydrolysis of polysaccharide galacturonic acid and neutral sugars chains from flaxseed mucilage | Université de Liège [popups.uliege.be]

- 4. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of 4-O-methylglucuronic acid from plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance anion-exchange chromatography (HPAEC) of methylated uronic acids

Application Note: High-Performance Anion-Exchange Chromatography (HPAEC-PAD) of Methylated Uronic Acids

Focus Analyte: 4-O-Methyl-D-Glucuronic Acid (MeGlcA) and D-Glucuronic Acid (GlcA) Matrix: Plant Cell Wall Hydrolysates (Hemicellulose/Pectin)

Abstract & Strategic Value

The precise quantification of methylated uronic acids, particularly 4-O-methyl-D-glucuronic acid (MeGlcA) , is critical for characterizing plant cell wall recalcitrance and optimizing biomass conversion processes. Unlike neutral sugars, uronic acids present unique analytical challenges: they are acid-labile, prone to lactonization, and difficult to separate from their non-methylated congeners (e.g., GlcA) due to structural similarity.

This guide details a robust HPAEC-PAD workflow. It moves beyond standard isocratic methods—which often fail to resolve MeGlcA from GlcA—to a ternary gradient approach using the Thermo Scientific™ Dionex™ CarboPac™ PA200 column. We emphasize the saponification pre-treatment step, a frequent point of failure in standard protocols, to ensure all lactones are converted to detectable free acid forms.

Theoretical Basis & Mechanism

Why HPAEC-PAD?

-

Ionization at High pH: Uronic acids have a pKa of ~3.5 (carboxyl) and >12 (hydroxyls). At pH >13 (using NaOH eluents), they exist as polyanions. Methylation (e.g., at C4) removes an ionizable hydroxyl, altering the charge density and hydrophobicity compared to the native uronic acid.

-

Anion Exchange Selectivity: The stationary phase (latex-functionalized anion exchange resin) retains analytes based on charge. MeGlcA, having one fewer hydroxyl group than GlcA, generally exhibits slightly different retention behavior. However, without a Sodium Acetate (NaOAc) push, these species elute too slowly or co-elute.

-

Pulsed Amperometric Detection (PAD): Direct detection of underivatized sugars via oxidation at a gold electrode. This eliminates the need for fluorescent tagging, which is often hindered by the steric bulk of methylated groups.

Diagram 1: Mechanistic Workflow

This diagram illustrates the critical path from biomass to data, highlighting the lactone-to-acid conversion.

Caption: Workflow ensuring total uronic acid recovery. The saponification step is mandatory to open lactone rings formed during acid hydrolysis.

Instrumentation & Consumables

| Component | Specification | Rationale |

| System | Dionex ICS-5000+ or ICS-6000 | Requires quaternary gradient pump and electrochemical detector. |

| Column | CarboPac™ PA200 (3 x 250 mm) | Optimized for high-resolution separation of charged uronic acids and oligosaccharides. Superior to PA1 for isomer resolution. |

| Guard Column | CarboPac™ PA200 Guard | Protects analytical column from phenols/proteins. |

| Detector | ED (Electrochemical Detector) | Mode: Integrated Amperometry. Electrode: Disposable Gold on PTFE.[1] |

| Eluents | A: 18 MΩ WaterB: 200 mM NaOHC: 1 M NaOAc in 100 mM NaOH | NaOAc is the "pusher" ion. It displaces strongly bound uronic acids that NaOH alone cannot elute efficiently. |

Protocol 1: Sample Preparation (Hydrolysis & Saponification)

Objective: Release monomers from the polysaccharide backbone while preventing degradation and ensuring all uronic acids are in the measurable carboxylate form.

Step-by-Step:

-

TFA Hydrolysis:

-

Weigh 5–10 mg of dry biomass into a pressure tube.

-

Add 1 mL of 2 M Trifluoroacetic Acid (TFA) .

-

Incubate at 121°C for 60 minutes . (Note: H2SO4 is too harsh for uronic acids and causes higher degradation rates).

-

Cool to room temperature.

-

-

Dry Down:

-

Evaporate TFA under a stream of nitrogen at 40°C. Repeat with isopropanol addition (2x) to remove residual acid traces.

-

-

Saponification (The "Self-Validating" Step):

-

Why: In acidic conditions, GlcA and MeGlcA form lactones (internal esters) that are neutral and do not bind to the column, leading to underestimation.

-

Resuspend dried residue in 1 mL of water .

-

Add NaOH to reach a final concentration of ~0.05 M (pH > 10).

-

Incubate at room temperature for 15–30 minutes.

-

Validation: Check pH with a strip. If <10, add more NaOH.

-

-

Filtration:

-

Filter through a 0.22 µm PTFE or Nylon filter directly into the autosampler vial.

-

Protocol 2: HPAEC-PAD Gradient Method

Objective: Separate 4-O-Me-GlcA from GlcA and neutral sugars. Column Temperature: 30°C Flow Rate: 0.4 mL/min (Standard for PA200 3mm)

Gradient Table (High Resolution): This ternary gradient keeps hydroxide constant (to maintain ionization) while ramping acetate (to elute uronic acids).

| Time (min) | % A (Water) | % B (200mM NaOH) | % C (1M NaOAc/100mM NaOH) | Condition |

| 0.0 | 50 | 50 | 0 | Equilibration (100mM NaOH, 0mM NaOAc) |

| 10.0 | 50 | 50 | 0 | Elution of Neutral Sugars (Ara, Gal, Glu, Xyl) |

| 10.1 | 50 | 45 | 5 | Begin Acetate Ramp |

| 35.0 | 50 | 0 | 50 | Gradient End (100mM NaOH, 500mM NaOAc) |

| 35.1 | 0 | 0 | 100 | Column Wash (High Acetate) |

| 40.0 | 0 | 0 | 100 | Wash Hold |

| 40.1 | 50 | 50 | 0 | Return to Start |

| 55.0 | 50 | 50 | 0 | Re-equilibration (Critical) |

Elution Logic:

-

0–10 min: Neutral sugars elute first. They interact weakly with the column.

-

10–35 min: The acetate ramp elutes the acidic sugars.

-

4-O-Me-GlcA typically elutes beforeGlcA on the PA200 column under these conditions. The methylation reduces the charge density slightly compared to the non-methylated form, and the steric hindrance of the methyl group can reduce binding affinity to the resin pellicle.

-

Note: Retention times must be validated with authentic standards (e.g., from Sigma or Megazyme) as resin batches vary.

-

Diagram 2: Separation Logic & Gradient Profile

Caption: Elution order on CarboPac PA200. Methylated uronic acids generally elute earlier than non-methylated forms due to reduced charge density.

Data Analysis & Troubleshooting

Peak Identification Table:

| Analyte | Approx Retention (min)* | PAD Response Factors |

|---|---|---|

| Arabinose | 4.5 | High |

| Glucose | 6.2 | High |

| Xylose | 7.1 | High |

| 4-O-Me-GlcA | 19.5 | Medium (Lower than GlcA) |

| GlcA | 25.0 | Medium |

| GalA | 28.5 | Medium |

*Retention times are illustrative and depend on exact mobile phase preparation.

Common Pitfalls:

-

Carbonate Contamination: Carbonate (CO3²⁻) is a divalent anion that binds strongly to the column, shortening retention times of uronic acids.

-

Fix: Use a Carbonate Trap (e.g., Dionex CR-ATC) and vacuum degas all eluents. Keep NaOH bottles under helium or nitrogen headspace.

-

-

Missing Peaks (Lactones): If you see low uronic acid recovery but normal neutral sugars, your saponification failed. Re-treat the sample with higher pH or heat.

-

Baseline Drift: The ramp in sodium acetate often causes a baseline dip or rise in PAD. This is normal. Use "Autozero" at the start of integration or subtract a blank run.

References

-

Leontakianakou, K., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan.[2][3] BMC Biotechnology.[3] [Link]

-

NREL. (2012). Determination of Structural Carbohydrates and Lignin in Biomass. Laboratory Analytical Procedure (LAP). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan | Lunds universitet [lu.se]

- 3. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-O-Methyl-D-glucuronic Acid

Introduction: The Analytical Challenge of 2-O-Methyl-D-glucuronic Acid

2-O-Methyl-D-glucuronic acid is a methylated uronic acid that plays a significant role in the structure of various polysaccharides, particularly in plant cell walls and certain bacterial capsules. Its quantitative and structural analysis is crucial in fields ranging from biofuel research to drug development and glycobiology. However, like other sugars and uronic acids, 2-O-Methyl-D-glucuronic acid is a highly polar, non-volatile compound.[1][2] These properties make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), as it will decompose at the high temperatures of the GC inlet.[2][3]

To overcome these challenges, chemical derivatization is an essential sample preparation step.[4] Derivatization modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogens on its hydroxyl and carboxyl groups with less polar functional groups.[3][5][6] This application note provides a detailed guide to the most effective derivatization techniques for the GC-MS analysis of 2-O-Methyl-D-glucuronic acid, offering in-depth protocols and explaining the causality behind experimental choices.

Core Principles of Derivatization for Uronic Acids

The presence of both hydroxyl groups and a carboxylic acid group in 2-O-Methyl-D-glucuronic acid presents a unique derivatization challenge. A successful strategy must effectively modify all these polar functional groups. The primary methods employed are:

-

Reduction and Acetylation (Alditol Acetate Formation): This two-stage approach first reduces the carboxylic acid and the aldehyde group (of the open-chain form) to primary alcohols, followed by acetylation of all hydroxyl groups. This method is robust and yields a single, stable derivative.[1]

-

Silylation: This is a common and often simpler method where active hydrogens are replaced with a trimethylsilyl (TMS) group.[3][5] For uronic acids, potent silylating agents are required to derivatize both the hydroxyl and the less reactive carboxyl groups.

-

Methylation: Permethylation, followed by reduction and acetylation, is a cornerstone of linkage analysis for polysaccharides.[7] This multi-step process can also be adapted for the analysis of monosaccharides, including uronic acids.

The choice of method depends on the analytical goal, the complexity of the sample matrix, and the available instrumentation. The following sections provide detailed protocols for each of these key techniques.

Method 1: Alditol Acetate Derivatization

This is a highly reliable method for the analysis of uronic acids as it eliminates the problem of multiple anomeric peaks by reducing the sugar to its open-chain alditol form before acetylation.[1][8][9] The initial reduction step is crucial for converting the carboxylic acid of the glucuronic acid moiety into a primary alcohol.

Causality of Experimental Choices

-

Reduction with Sodium Borohydride (NaBH₄): NaBH₄ is a strong reducing agent capable of reducing the cyclic hemiacetal to an alcohol and, importantly for uronic acids, the carboxyl group to a primary alcohol. This step is performed in a basic solution, such as aqueous ammonia or with a catalyst like N-methylimidazole, to ensure the stability of the sugars and the effectiveness of the reducing agent.[10][11]

-

Acetylation with Acetic Anhydride: Acetic anhydride in the presence of a catalyst like 1-methylimidazole is a powerful acetylating agent that converts all hydroxyl groups into acetate esters.[8][9][12] This significantly increases the volatility and thermal stability of the molecule. The use of 1-methylimidazole as a catalyst allows for rapid acetylation at room temperature.[8][9][12]

Experimental Workflow: Alditol Acetate Formation

Caption: Workflow for Alditol Acetate Derivatization.

Detailed Protocol: Alditol Acetate Formation

Materials:

-

Dried sample containing 2-O-Methyl-D-glucuronic acid

-

Sodium borohydride (NaBH₄)

-

3 M Ammonia solution (or Dimethyl sulfoxide - DMSO)

-

Glacial acetic acid

-

1-Methylimidazole

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Deionized water

-

Internal standard (e.g., myo-inositol)

Procedure:

-

Sample Preparation: Place the dried sample (typically containing 10-100 µg of uronic acid) in a 2 mL reaction vial. Add a known amount of internal standard.

-

Reduction:

-

Acetylation:

-

Work-up and Extraction:

-

Carefully add 5 mL of deionized water to the vial to decompose the excess acetic anhydride (Note: this reaction is exothermic).

-

Allow the mixture to cool to room temperature.

-

Add 1 mL of dichloromethane, vortex vigorously for 1 minute, and centrifuge to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean vial for GC-MS analysis.

-

Method 2: Silylation

Silylation is a rapid and effective one-step method for derivatizing sugars.[5] The reaction involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, forming a more volatile and thermally stable TMS ether.[3][6]

Causality of Experimental Choices

-

Silylating Reagent (BSTFA + TMCS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[5] The addition of trimethylchlorosilane (TMCS) as a catalyst (typically 1%) significantly enhances the reactivity of the reagent, making it suitable for derivatizing the sterically hindered and less reactive carboxyl group of the uronic acid.[13][14]

-

Solvent (Pyridine): Pyridine is often used as a solvent for silylation reactions. It acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the formation of the TMS derivatives. It also helps to solubilize the polar sugar molecules.

-

Heating: Heating the reaction mixture (e.g., at 70°C) increases the reaction rate, ensuring complete derivatization of all functional groups in a reasonable timeframe.[1]

Experimental Workflow: Silylation

Caption: Workflow for Silylation Derivatization.

Detailed Protocol: Silylation

Materials:

-

Dried sample containing 2-O-Methyl-D-glucuronic acid

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Internal standard (e.g., phenyl β-D-glucopyranoside)

Procedure:

-

Sample Preparation: Place the dried sample (typically 10-100 µg) in a 2 mL reaction vial. Add a known amount of internal standard. Ensure the sample is completely dry, as moisture will consume the silylating reagent.

-

Derivatization:

-

Add 100 µL of anhydrous pyridine to the vial and mix to dissolve the sample.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and vortex for 30 seconds.

-

-

Reaction:

-

Incubate the vial at 70°C for 30-60 minutes.

-

-

Analysis:

-

Cool the vial to room temperature.

-

The sample is now ready for direct injection into the GC-MS. No extraction is typically required as the byproducts of the reaction are highly volatile and elute with the solvent front.[5]

-

Method 3: Two-Step Methylation and Acetylation

This method is adapted from the widely used protocol for glycosyl linkage analysis (Partially Methylated Alditol Acetates, PMAA).[7] It involves permethylation of all free hydroxyl groups, followed by reduction of the carboxyl group and subsequent acetylation of the newly formed hydroxyl group. This method is more complex but can provide valuable structural information.

Causality of Experimental Choices

-

Permethylation: Using a strong base (like NaOH in DMSO) and methyl iodide (CH₃I), all free hydroxyl groups are converted to methyl ethers. This step makes the molecule less polar.

-

Reduction and Acetylation: Similar to the alditol acetate method, the carboxyl group must be reduced to a hydroxyl group, which is then acetylated. This ensures the entire molecule is sufficiently volatile for GC analysis.

Experimental Workflow: Two-Step Methylation/Acetylation

Caption: Workflow for Two-Step Methylation and Acetylation.

Detailed Protocol: Two-Step Methylation and Acetylation

Materials:

-

Dried sample containing 2-O-Methyl-D-glucuronic acid

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA)

-

Sodium borohydride (NaBH₄)

-

Acetic anhydride

-

1-Methylimidazole

-

Dichloromethane (DCM)

Procedure:

-

Permethylation:

-

Dissolve the dried sample in 1 mL of anhydrous DMSO in a reaction vial.

-

Add a powdered pellet of NaOH and stir for 1 hour at room temperature.

-

Cool the mixture in an ice bath and add 0.5 mL of methyl iodide dropwise.

-

Allow the reaction to proceed for several hours or overnight at room temperature.

-

Quench the reaction by adding water and extract the permethylated product with DCM. Dry the organic phase.

-

-

Hydrolysis:

-

Evaporate the DCM and add 1 mL of 2 M TFA to the dried residue.

-

Heat at 121°C for 2 hours to hydrolyze the glycosidic bonds (if present) and prepare for reduction.

-

Evaporate the TFA under a stream of nitrogen.

-

-

Reduction and Acetylation:

-

Follow the procedure for Reduction (Step 2) and Acetylation (Step 3) as described in the Alditol Acetate Derivatization protocol.

-

Comparison of Derivatization Techniques

| Feature | Alditol Acetate | Silylation (TMS) | Two-Step Methylation/Acetylation |

| Number of Steps | Multi-step (Reduction, Acetylation, Extraction) | Single-step reaction | Multi-step (Permethylation, Hydrolysis, Reduction, Acetylation) |

| Reaction Time | 2-3 hours | 30-60 minutes | > 12 hours |

| Complexity | Moderate | Low | High |

| Chromatogram | Single peak per sugar[1][15] | Multiple peaks due to anomers[1][3] | Single peak per sugar |

| Derivative Stability | Very stable[16] | Moisture sensitive | Very stable |

| Key Advantage | Robust, quantitative, clean chromatogram | Fast and simple | Provides linkage information (in polysaccharides) |

| Key Disadvantage | Longer procedure | Multiple peaks can complicate analysis; derivatives are moisture sensitive | Very long and complex procedure |

Conclusion and Recommendations

The successful GC-MS analysis of 2-O-Methyl-D-glucuronic acid is critically dependent on the selection of an appropriate derivatization strategy.

-

For routine quantitative analysis , the Alditol Acetate Derivatization method is highly recommended.[1][8][9] Although it involves multiple steps, it produces a single, stable derivative for each sugar, leading to simplified chromatograms and more reliable quantification.

-

For rapid screening or qualitative analysis , Silylation offers the fastest turnaround time.[5] However, researchers must be aware of the potential for multiple anomeric peaks, which can complicate data interpretation, and the need to work under strictly anhydrous conditions.[1][3]

-

The Two-Step Methylation/Acetylation protocol is a specialized technique primarily used for structural elucidation of polysaccharides (linkage analysis).[7] While effective, its complexity makes it less suitable for routine quantification of the free monosaccharide.

By understanding the chemistry and carefully following the detailed protocols provided in this application note, researchers can confidently and accurately analyze 2-O-Methyl-D-glucuronic acid, advancing their work in the diverse scientific fields where this molecule is of interest.

References

Sources

- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 4. weber.hu [weber.hu]

- 5. restek.com [restek.com]

- 6. adis-international.ro [adis-international.ro]

- 7. ast.uga.edu [ast.uga.edu]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Method for Methylation and Uronic Acid Reduction of Samples Before GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 15. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 18. ars.usda.gov [ars.usda.gov]

- 19. researchgate.net [researchgate.net]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]

- 22. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. Silylation Reagents | Fisher Scientific [fishersci.com]

- 25. scispace.com [scispace.com]

- 26. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]

- 28. diverdi.colostate.edu [diverdi.colostate.edu]

- 29. d-nb.info [d-nb.info]

- 30. cabidigitallibrary.org [cabidigitallibrary.org]

- 31. semanticscholar.org [semanticscholar.org]

- 32. longdom.org [longdom.org]

- 33. chromatographyonline.com [chromatographyonline.com]

- 34. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]

Application Note: Methanolysis Procedures for Quantifying 2-O-Methyl-D-glucuronic Acid

This Application Note and Protocol is designed for researchers in glycobiology and drug development, focusing on the high-precision quantification of 2-O-Methyl-D-glucuronic acid (2-O-MeGlcA) .

Methodology: Acid-Catalyzed Methanolysis & GC-MS Analysis Target Analyte: 2-O-Methyl-D-glucuronic acid (CAS: N/A for specific isomer in isolation; general uronic acid derivatives used) Matrix: Plant Cell Walls (Rhamnogalacturonan II), Algal Polysaccharides, Bacterial Exopolysaccharides

Introduction & Scientific Rationale

The Challenge of Uronic Acid Quantification

Quantifying uronic acids like 2-O-Methyl-D-glucuronic acid (2-O-MeGlcA) is notoriously difficult using standard aqueous acid hydrolysis (e.g., TFA or H₂SO₄). Uronic acids are thermodynamically unstable in hot aqueous acid, undergoing rapid decarboxylation to form pentoses or degrading into furans. Furthermore, the glycosidic bond between a uronic acid and a neutral sugar is highly resistant to hydrolysis, often leading to incomplete release and underestimation of yield.

The Methanolysis Solution

Methanolysis (anhydrous HCl in methanol) is the gold-standard alternative. It solves the stability issue by simultaneously cleaving glycosidic bonds and protecting the unstable groups:

-

Carboxyl Protection: The carboxylic acid group is esterified to a methyl ester .

-

Anomeric Protection: The reducing end is converted to a methyl glycoside .

This resulting methyl glycoside methyl ester is stable, volatile (after silylation), and amenable to Gas Chromatography-Mass Spectrometry (GC-MS). This protocol specifically addresses the quantification of 2-O-MeGlcA, distinguishing it from its common isomer 4-O-MeGlcA (found in xylan) through retention time and mass spectral fragmentation patterns.

Mechanism of Action

The reaction proceeds via an acid-catalyzed bimolecular nucleophilic substitution (

-

Solvolysis: The polysaccharide suspension is attacked by methanol in the presence of protons (

). -

Equilibration: The released 2-O-MeGlcA mutarotates, forming an equilibrium mixture of

- and -

Derivatization: Post-methanolysis, the free hydroxyl groups (at C-3, C-4, C-5) are trimethylsilylated (TMS) to ensure volatility.

Reaction Scheme Diagram

Caption: Step-wise chemical transformation from polymer to volatile GC-MS analyte.

Materials & Reagents

Reagents

-

Methanol (Anhydrous): HPLC grade, dried over molecular sieves. Critical: Water content must be <0.01% to prevent hydrolysis.

-

Acetyl Chloride: Reagent grade (used to generate anhydrous HCl in situ).

-

Internal Standard (IS): myo-Inositol or Methyl-glucopyranoside (0.1 mg/mL in MeOH).

-

Silylation Reagent: HMDS (Hexamethyldisilazane) + TMCS (Trimethylchlorosilane) + Pyridine (Reagent: Sylon HTP or equivalent). Alternatively, BSTFA + 1% TMCS.

-

Nitrogen Gas: Ultra-high purity for drying.

Preparation of Methanolic HCl (3 M)

Do not buy pre-made methanolic HCl if possible; it degrades.

-

Place 10 mL of anhydrous methanol in a flask on ice.

-

Dropwise add 2.5 mL of Acetyl Chloride with stirring.

-

Reaction:

. -

Use immediately or store at -20°C for max 1 week.

Detailed Protocol

Phase 1: Sample Preparation[1]

-

Lyophilization: Ensure the biological sample (plant tissue, algal extract) is completely freeze-dried. Water interferes with the reaction.

-

Weighing: Weigh 1–2 mg of dry sample into a screw-cap glass vial (Teflon-lined cap).

-

Internal Standard: Add 20 µL of Internal Standard solution (myo-inositol, 1 mg/mL).

-

Drying: Dry the sample + IS under a stream of nitrogen to remove the solvent introduced with the IS.

Phase 2: Acid Methanolysis

-

Reagent Addition: Add 0.5 mL of 3 M HCl in Methanol .

-

Incubation: Tightly cap the vial. Incubate at 80°C for 16–20 hours .

-

Note: 2-O-MeGlcA linkages (especially in RG-II) are resistant. 16 hours is the minimum; 24 hours may be required for recalcitrant tissues.

-

-

Cooling: Cool to room temperature.

-

Evaporation: Evaporate the acid/methanol under a gentle stream of nitrogen at 40°C until dry.

-

Caution: Do not over-dry or bake the sample; volatile methyl glycosides can be lost if heated excessively without solvent.

-

-

Co-evaporation: Add 0.5 mL of pure methanol and evaporate again to remove residual HCl. Repeat twice.

Phase 3: Derivatization (Silylation)

-

Solvent: Add 200 µL of anhydrous Pyridine to the dried residue.

-

Silylation: Add 100 µL of HMDS and 50 µL of TMCS.

-

Reaction: Vortex vigorously and incubate at Room Temperature for 30 minutes (or 60°C for 20 mins). A white precipitate (ammonium chloride) will form.

-

Extraction (Optional but Recommended): Add 1 mL of Hexane and 1 mL of water. Vortex and centrifuge.[1] Transfer the upper Hexane layer (containing the TMS derivatives) to a GC vial. This removes the salts and excess pyridine.

Phase 4: GC-MS Analysis[3][4]

-

Column: DB-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film).

-

Carrier Gas: Helium at 1 mL/min.

-

Inlet: Split mode (1:10 to 1:50), 250°C.

-

Oven Program:

-

Initial: 80°C (hold 2 min).

-

Ramp 1: 20°C/min to 140°C.

-

Ramp 2: 2°C/min to 200°C (Critical separation zone for isomers).

-

Ramp 3: 30°C/min to 300°C (hold 5 min).

-

-

Detection: EI Source (70 eV), Scan range 50–650 m/z.

Data Analysis & Identification

Identification Logic

2-O-Methyl-D-glucuronic acid will appear as multiple peaks (typically 2 major peaks:

-

Distinction from 4-O-MeGlcA:

-

2-O-MeGlcA: The methyl group is at C-2. In Mass Spec, fragmentation often yields a characteristic ion at m/z 204 (if TMS is at C3/C4) or specific cleavage patterns related to the C1-C2 bond.

-

4-O-MeGlcA: The methyl group is at C-4.[2][3][4] Fragmentation is distinct due to the methoxy group position relative to the ring oxygen.

-

Retention Time: On non-polar columns (DB-5), 2-O-MeGlcA derivatives generally elute after unsubstituted GlcA but before 4-O-MeGlcA derivatives (verification with standards is required).

-

Quantification Formula

Since the analyte splits into multiple peaks (isomers), you must sum the areas of all associated peaks.

-

: Sum of areas of

- : Area of Internal Standard peak.

- : Response Factor (determined by running a standard curve of authentic 2-O-MeGlcA or using GlcA as a surrogate with a correction factor).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete hydrolysis of resistant RG-II dimers. | Increase time to 24h or acid conc. to 4 M. |

| Peak Tailing | Active sites in GC liner or column. | Replace liner; trim column; ensure silylation is complete. |

| "Ghost" Peaks | Incomplete removal of HCl causing degradation. | Perform methanol co-evaporation steps rigorously. |

| No Peaks | Water contamination in methanol. | Use fresh anhydrous methanol and acetyl chloride. |

Experimental Workflow Diagram

Caption: Operational workflow for the extraction and quantification of 2-O-MeGlcA.

References

-

Pettolino, F. A., et al. (2012). "Comprehensive glycomic analysis of the polysaccharide composition of plant cell walls." Nature Protocols, 7(8), 1590-1607. Link

-

Chong, S. L., et al. (2013). "Acid methanolysis and GC-MS analysis of plant cell wall polysaccharides." BioEnergy Research, 6, 266-277. Link

-

Kieras, J. H., et al. (1976).[5] "2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin."[5][6] Biochemical Journal, 155(1), 181-185.[5] Link

-

De Ruiter, G. A., et al. (1992). "Analysis of carbohydrates in plant material by gas-liquid chromatography." Journal of Chromatography A, 581(2), 295-303. Link

-

Merkle, R. K., & Poppe, I. (1994). "Carbohydrate Composition Analysis of Glycoconjugates by Gas-Liquid Chromatography/Mass Spectrometry." Methods in Enzymology, 230, 1-15. Link

Sources

- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 4. researchgate.net [researchgate.net]

- 5. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Visualization of O-Methylated Sugar Acids on Thin-Layer Chromatography (TLC) Plates

Introduction

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for separating mixtures of non-volatile compounds. In carbohydrate research and drug development, TLC is frequently employed to monitor reaction progress, identify products, and assess the purity of sugar derivatives, including O-methylated sugar acids. These molecules, characterized by the presence of both a carboxylic acid and ether functionalities on a carbohydrate backbone, often lack a UV chromophore, rendering them invisible under UV light. Consequently, their detection on a TLC plate necessitates the use of chemical visualization reagents that react with the analyte to produce a colored or fluorescent spot.

The presence of methyl ethers can influence the reactivity of the sugar's hydroxyl groups, while the acidic nature of the carboxyl group introduces another layer of chemical functionality. This guide provides a detailed overview of selected visualization reagents, their underlying chemical principles, and field-proven protocols for the effective detection of O-methylated sugar acids on TLC plates.

General TLC Workflow for Analyzing O-Methylated Sugar Acids

A successful TLC analysis relies on a systematic workflow. Each step is critical for achieving clear separation and sensitive visualization. The general process involves preparing the TLC plate, spotting the sample, developing the chromatogram in a suitable mobile phase, and finally, visualizing the separated components.

Extraction of 2-O-Methyl-D-glucuronic acid from hemicellulose hydrolysates

Application Note: High-Purity Extraction of Methylated Glucuronic Acids from Hemicellulose Hydrolysates

Executive Summary

This application note details the isolation of 4-O-methyl-D-glucuronic acid (MeGlcA) from hardwood xylan hydrolysates. MeGlcA is a critical uronic acid residue responsible for the physicochemical properties of glucuronoxylan. Its extraction is challenging due to the stability of the

This guide presents two validated workflows:

-

Enzymatic Excision (Protocol A): Utilizing specific

-glucuronidases for high-purity monomer isolation. -

Acid Hydrolysis & Anion Exchange (Protocol B): A robust chemical method for isolating MeGlcA and its aldobiouronic acid fragments.

Scientific Background & Mechanism

The Target Molecule:

In hardwood hemicellulose (glucuronoxylan), the backbone consists of

-

Target: 4-O-Methyl-D-glucuronic acid (4-O-MeGlcA).[1][2][3][4][5]

-

Linkage:

-1,2-glycosidic bond (highly resistant to acid hydrolysis compared to the xylose backbone). -

Challenge: Standard acid hydrolysis often degrades the xylose polymer into monomers before releasing the MeGlcA, resulting in a mixture of free xylose and aldobiouronic acid (MeGlcA linked to one xylose unit).

Strategic Separation Logic:

To isolate pure MeGlcA, we must exploit its carboxylic acid group (

Visualizing the Cleavage Pathways

Figure 1: Mechanistic pathways for releasing MeGlcA. Acid hydrolysis favors the stable aldobiouronic acid dimer, while specific enzymes can release the free monomer.

Experimental Protocols

Protocol A: Enzymatic Excision (High Purity)

Recommended for drug development and analytical standards.

Reagents:

-